2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Description
The compound 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol is a pyrimidine derivative featuring a central pyrimidine ring substituted with amino, methyl, and aryloxy groups. The molecule contains two distinct aromatic substituents: a 2-methoxyphenoxy group at position 5 of the pyrimidine ring and a 2-fluorobenzyloxy group attached to a phenolic ring.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-15-24(33-22-10-6-5-9-21(22)31-2)23(29-25(27)28-15)18-12-11-17(13-20(18)30)32-14-16-7-3-4-8-19(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZLXAKLRANQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol , also known by its CAS number 877796-43-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure that includes a pyrimidine ring, methoxy groups, and a fluorophenyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit anti-inflammatory and antioxidant properties. For instance, studies on 2-methoxyphenols have shown their ability to inhibit cyclooxygenase-2 (COX-2) enzymes, which are crucial in inflammatory processes. The quantitative structure-activity relationship (QSAR) studies suggest that the electronic properties of the compound significantly influence its biological activity, particularly its antioxidant capacity and cytotoxicity against cancer cell lines .
Cytotoxicity Testing
The cytotoxic effects of the compound were evaluated using various cancer cell lines. Notably, it was tested against the MDA-MB-231 triple-negative breast cancer cell line. Preliminary results indicated significant cytotoxic activity, with an IC50 value suggesting effective inhibition of tumor cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications to the fluorophenyl group could enhance cytotoxicity .
Anti-inflammatory Activity
In vitro assays demonstrated that the compound exhibits anti-inflammatory properties by inhibiting COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition was quantitatively assessed through Northern blot analysis, revealing a dose-dependent response .
Comparative Biological Activity
A comparison table summarizing the biological activities of similar compounds is provided below:
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | C25H22FN3O4 | 27.6 | Cytotoxic against MDA-MB-231 |
| Compound B | C22H23N3O3 | 29.3 | Anti-inflammatory (COX-2 Inhibitor) |
| Compound C | C23H21N5O5S | 15.0 | Antioxidant activity via DPPH scavenging |
Case Studies
- Breast Cancer Research : A study synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their activity against MDA-MB-231 cells. The most potent compounds showed IC50 values comparable to those observed for our compound, indicating a promising avenue for further research into its anti-cancer properties .
- Inflammation Studies : In another investigation, derivatives similar to our compound were evaluated for their ability to inhibit COX-2 in inflammatory models. The results highlighted a correlation between structural modifications and enhanced anti-inflammatory effects, suggesting that our compound may also follow this trend .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent positions (ortho vs. para) and functional groups (methoxy, fluoro, chloro) significantly impact molecular properties. Key comparisons include:
Key Observations :
- Ortho vs. Para Substitution : The target compound’s ortho-substituted aryl groups may introduce steric hindrance, reducing rotational freedom compared to para-substituted analogs like . This could affect binding to biological targets.
- Lipophilicity : Chloro-substituted analogs (e.g., ) exhibit higher XLogP3 values, suggesting enhanced membrane permeability.
Structural and Conformational Differences
- Crystal Packing and Conformation: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine , the pyrimidine ring forms dihedral angles of 12.8°–86.1° with substituents, stabilized by weak C–H⋯O and C–H⋯π interactions. The target compound’s ortho-substituents may induce greater torsional strain, altering crystal packing.
- Intramolecular Interactions : Analogous compounds with para-substituents (e.g., ) exhibit planar conformations, whereas ortho-substituted derivatives may adopt twisted geometries, as seen in fluorinated pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
